molecular formula C10H10Br2O2 B13006684 Methyl 2-bromo-2-(4-bromophenyl)propanoate

Methyl 2-bromo-2-(4-bromophenyl)propanoate

Cat. No.: B13006684
M. Wt: 321.99 g/mol
InChI Key: DIOWLHGFZXRYKC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-bromophenyl)propanoate (CAS RN: 1399659-98-3) is a brominated organic ester featuring a propanoate backbone substituted with two bromine atoms: one at the α-carbon of the ester group and another at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₁Br₂O₂, with a molecular weight of 342.02 g/mol. This compound is synthesized via bromination reactions, such as the treatment of precursors with aqueous HBr under controlled conditions . Its structural uniqueness lies in the dual bromine substituents, which confer distinct electronic and steric properties, making it valuable in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 2-bromo-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H10Br2O2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

DIOWLHGFZXRYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-bromophenyl)propanoate can be synthesized through the bromination of methyl 2-(4-bromophenyl)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-bromophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:
Methyl 2-bromo-2-(4-bromophenyl)propanoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs aimed at treating serious diseases, including cancer. The compound's bromine substituents enhance its reactivity, making it suitable for various coupling reactions essential in drug development.

Case Study:
A study demonstrated the successful synthesis of fexofenadine, an antihistamine used to treat allergies, utilizing this compound as a key intermediate. The selective bromination process allowed for high yields and purity of the final product, showcasing the compound's effectiveness in pharmaceutical applications .

Material Science

Development of New Materials:
The compound is also employed in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics such as thermal stability and chemical resistance.

Applications in Coatings:
Research indicates that this compound can be incorporated into polymer matrices to improve their mechanical properties and durability. This is particularly beneficial in industries where materials are subjected to harsh conditions .

Organic Synthesis

Facilitating Complex Molecule Formation:
In organic synthesis, this compound serves as a building block for creating complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to construct various functional groups efficiently.

Example of Use:
A recent synthesis project involved employing this compound to create a series of novel compounds with potential biological activities. The versatility of the compound made it an ideal candidate for exploring new synthetic pathways .

Agricultural Chemicals

Formulation of Agrochemicals:
this compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its brominated structure enhances the biological activity of these formulations.

Impact on Crop Yields:
Field studies have shown that agrochemicals developed using this compound can significantly improve crop yields by effectively targeting pests while minimizing environmental impact .

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound is used for detecting and quantifying brominated compounds. This application is vital for environmental monitoring and safety assessments.

Methodology:
Techniques such as gas chromatography have been employed to analyze samples containing this compound, allowing researchers to monitor brominated pollutants in various environments effectively .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceuticals Intermediate for drug synthesisHigh reactivity; effective in cancer treatments
Material Science Development of polymers and coatingsEnhanced mechanical properties
Organic Synthesis Building block for complex moleculesVersatile in creating functional groups
Agricultural Chemicals Formulation of pesticides and herbicidesImproved crop yields; targeted pest control
Analytical Chemistry Detection/quantification of brominated compoundsEssential for environmental monitoring

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 154825-97-5)

  • Molecular formula : C₁₁H₁₃BrO₂; Molecular weight : 257.12 g/mol.
  • Differs by lacking the α-bromo substituent on the propanoate chain, reducing steric hindrance and electrophilicity.
  • Applications: Primarily used as a building block in agrochemicals due to its simpler reactivity profile .

Methyl 2-[4-(4-bromobutanoyl)phenyl]-2-methylpropanoate (CAS RN: Not explicitly listed)

  • Molecular formula : C₁₅H₁₉BrO₃; Molecular weight : 343.22 g/mol.
  • Features a 4-bromobutanoyl chain instead of a para-bromophenyl group, introducing a ketone functional group.
  • Reactivity: The bromine on the butanoyl moiety participates in nucleophilic substitutions, enabling elongation of carbon chains in synthetic pathways .

Halogen-Substituted Analogues

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS RN: 1314671-09-4)

  • Molecular formula : C₁₀H₁₀BrFO₂; Molecular weight : 275.09 g/mol.
  • Key differences: Fluorine at the ortho position enhances metabolic stability compared to pure brominated analogs. The carboxylic acid group increases acidity (pKa ~3.5), making it suitable for salt formation in drug formulations .

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS RN: 1803566-66-6)

  • Molecular formula : C₁₂H₁₅BrN₂O₄; Molecular weight : 355.17 g/mol.
  • Unique features: Nitro and methylamino groups introduce hydrogen-bonding capacity and redox activity, broadening applications in dye synthesis and catalysis .

Ester Variants

Ethyl 2-bromo-2-(2-bromophenyl)acetate (CAS RN: 90798-47-3)

  • Molecular formula : C₁₀H₁₀Br₂O₂; Molecular weight : 322.00 g/mol.
  • Comparison: The ethyl ester group increases hydrophobicity (logP ~3.2 vs. ~2.8 for methyl), while the ortho-bromophenyl substitution creates steric constraints in coupling reactions .

Physicochemical and Reactivity Data

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Profile
Methyl 2-bromo-2-(4-bromophenyl)propanoate 342.02 α-Bromo ester, para-Br-Ph Not reported Low in water; soluble in DCM
Methyl 2-(4-bromophenyl)-2-methylpropanoate 257.12 Ester, para-Br-Ph ~200 (estimated) Moderate in ethanol
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid 275.09 Carboxylic acid, F, Br 200–210 Soluble in methanol

Biological Activity

Methyl 2-bromo-2-(4-bromophenyl)propanoate, a brominated organic compound, is gaining attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms and an ester functional group, which contribute to its unique reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10Br2O2C_{10}H_{10}Br_2O_2 and features a propanoate ester structure with brominated phenyl groups. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against bacteria and fungi, it demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in leukemia and solid tumor cells. The mechanism involves cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways, including mitochondrial depolarization and caspase activation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atoms can participate in various interactions such as hydrogen bonding and van der Waals forces, influencing the compound's reactivity.

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways is mediated by mitochondrial changes and caspase activation, leading to programmed cell death in cancer cells .
  • Inhibition of Tubulin Assembly : Similar to other anticancer agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have focused on evaluating the biological effects of this compound:

  • Study on Anticancer Effects : A recent investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated GI50 values in the low micromolar range for solid tumors and even lower for leukemia cells, highlighting its selective cytotoxicity .
  • Antimicrobial Activity Assessment : In another study, the compound was tested against a panel of bacterial strains. The results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.

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